2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid
Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid is a useful research compound. Its molecular formula is C28H23NO7 and its molecular weight is 485.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sorption and Environmental Impact
Research by Werner, Garratt, and Pigott (2012) on the sorption of phenoxy herbicides to soil and minerals emphasizes the environmental impact and behavior of organic compounds similar to 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid. Their study reviews experiments to compile soil-water distribution coefficients, indicating the relevance of soil parameters like pH and organic carbon content in understanding the sorption processes. This kind of study could inform environmental assessments of related compounds (Werner et al., 2012).
Biomedical Applications
In the realm of biomedical research, Srinivasulu et al. (2018) review the occurrence, biosynthesis, and pharmacological importance of syringic acid, a phenolic compound. While distinct from the compound , this research underscores the therapeutic potential of organic compounds in treating diseases and their roles as antioxidants and antimicrobial agents. Such studies could guide research into the biomedical applications of this compound, particularly in exploring its antioxidant and anti-inflammatory properties (Srinivasulu et al., 2018).
Drug Synthesis and Biotechnology
Zhang et al. (2021) highlight the application of levulinic acid, derived from biomass, in drug synthesis, showcasing the importance of functional groups in pharmaceutical development. The study reviews the use of levulinic acid in cancer treatment and medical materials, emphasizing the potential of biomass-derived compounds in creating value-added chemicals and drugs. This perspective could be relevant for exploring the use of this compound in drug synthesis and its role in the development of new therapeutic agents (Zhang et al., 2021).
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO7/c1-34-17-10-11-18-16(13-26(30)36-25(18)14-17)12-24(27(31)32)29-28(33)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15H2,1H3,(H,29,33)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTJSVFQWCDZCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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